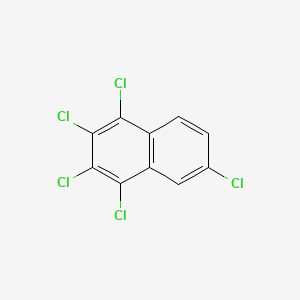

1,2,3,4,6-Pentachloronaphthalene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,2,3,4,6-pentachloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H3Cl5/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOLNVSMVTYGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=C(C(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H3Cl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871456 | |

| Record name | 1,2,3,4,6-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67922-26-3 | |

| Record name | Naphthalene, 1,2,3,4,6-pentachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922263 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6-Pentachloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3,4,6-Pentachloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,2,3,4,6-pentachloronaphthalene, a specific isomer of the polychlorinated naphthalene (PCN) group of compounds. While detailed, isomer-specific synthesis protocols for many PCNs are not widely published due to the complexity of the reactions and the historical focus on commercial mixtures, this guide consolidates available information on the general synthesis of pentachloronaphthalenes and outlines a plausible pathway for obtaining the 1,2,3,4,6-isomer.

Introduction to Polychlorinated Naphthalenes (PCNs)

Polychlorinated naphthalenes are a class of synthetic aromatic compounds formed by the chlorination of naphthalene. The naphthalene molecule has eight positions where chlorine atoms can be substituted, leading to a large number of possible isomers (congeners) for each level of chlorination. Historically, PCNs were produced and used in various industrial applications, including as dielectrics in capacitors, flame retardants, and additives in oils and waxes. However, due to their environmental persistence and potential toxicity, their production and use have been significantly curtailed.

The synthesis of specific PCN isomers is of interest to researchers for toxicological studies, the development of analytical standards, and for understanding the formation of these compounds as unintentional byproducts in industrial processes.

General Synthesis Pathway: Electrophilic Chlorination of Naphthalene

The primary method for synthesizing polychlorinated naphthalenes is through the direct electrophilic chlorination of naphthalene or partially chlorinated naphthalenes. This reaction typically involves a chlorinating agent and a catalyst.

Reaction Scheme:

The overall reaction involves the substitution of hydrogen atoms on the naphthalene ring with chlorine atoms. The reaction proceeds in a stepwise manner, with the number of chlorine atoms added depending on the reaction conditions.

Figure 1: General workflow for the synthesis and isolation of this compound.

Experimental Protocol: Synthesis of a Pentachloronaphthalene Mixture

Materials and Reagents:

| Reagent | Formula | Purity | Supplier |

| Naphthalene | C₁₀H₈ | ≥99% | Sigma-Aldrich |

| or 1,2,3,4-Tetrachloronaphthalene | C₁₀H₄Cl₄ | (if available) | Specialty Chemicals Supplier |

| Anhydrous Ferric Chloride | FeCl₃ | ≥98% | Acros Organics |

| Chlorine Gas | Cl₂ | ≥99.5% | Airgas |

| Carbon Tetrachloride | CCl₄ | ACS Grade | Fisher Scientific |

| Sodium Bicarbonate | NaHCO₃ | ACS Grade | VWR |

| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | EMD Millipore |

Procedure:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser connected to a gas outlet/scrubber system to neutralize excess chlorine and hydrogen chloride gas produced during the reaction. The entire apparatus should be set up in a well-ventilated fume hood.

-

Starting Material: Naphthalene (or a less-chlorinated naphthalene precursor such as 1,2,3,4-tetrachloronaphthalene, if a more targeted synthesis is desired) is dissolved in a suitable inert solvent like carbon tetrachloride.

-

Catalyst Addition: Anhydrous ferric chloride (FeCl₃) is added to the solution as a catalyst. Other Lewis acids such as aluminum chloride (AlCl₃) or antimony pentachloride (SbCl₅) can also be used.

-

Chlorination: Chlorine gas is bubbled through the stirred solution at a controlled rate. The reaction is typically exothermic, and the temperature should be monitored and controlled, often through external cooling. The reaction temperature can influence the degree of chlorination and the isomer distribution.

-

Reaction Monitoring: The progress of the reaction can be monitored by periodically taking samples and analyzing them using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to determine the extent of chlorination and the isomeric composition of the mixture. The reaction is continued until the desired degree of chlorination is achieved.

-

Work-up:

-

Once the reaction is complete, the introduction of chlorine gas is stopped, and the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and hydrogen chloride.

-

The reaction mixture is then washed sequentially with water and a dilute aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude pentachloronaphthalene mixture.

-

Isomer Separation and Purification

The direct chlorination of naphthalene or its lower chlorinated derivatives typically results in a complex mixture of isomers. The separation of the target this compound from this mixture is a significant challenge. Techniques that can be employed for the separation of polychlorinated naphthalene isomers include:

-

Fractional Crystallization: This technique exploits the differences in the melting points and solubilities of the different isomers in a particular solvent.

-

Preparative Gas Chromatography (Prep-GC): This is a powerful technique for separating isomers with very similar physical properties.

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be utilized for the separation of PCN isomers.

The choice of separation method will depend on the scale of the synthesis and the purity requirements for the final product.

Characterization

The synthesized and purified this compound must be thoroughly characterized to confirm its identity and purity. The following analytical techniques are essential:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for determining the precise substitution pattern of the chlorine atoms on the naphthalene ring.

-

Infrared (IR) Spectroscopy: To identify the characteristic vibrational modes of the chlorinated naphthalene structure.

-

Melting Point Analysis: To determine the melting point of the purified compound, which is a key physical property.

Quantitative Data

Due to the lack of specific literature on the synthesis of this compound, providing precise quantitative data such as reaction yields is not possible. The yield of any specific isomer from a direct chlorination reaction will be highly dependent on the specific reaction conditions and the efficiency of the subsequent separation process.

| Parameter | Expected Range/Value | Notes |

| Reaction Temperature | 20 - 80 °C | Higher temperatures generally lead to higher degrees of chlorination. |

| Catalyst Loading | 1-5 mol% | Relative to the naphthalene starting material. |

| Reaction Time | Several hours to days | Dependent on the desired level of chlorination and reaction scale. |

| Yield of 1,2,3,4,6-isomer | Highly variable | Will be a fraction of the total pentachloronaphthalene mixture. |

| Purity (after purification) | >98% | Achievable with advanced separation techniques like Prep-GC or HPLC. |

Logical Relationships in Synthesis Strategy

The synthesis of a specific polychlorinated naphthalene isomer is a multi-step process with clear logical dependencies.

Figure 2: Logical flow from starting material to confirmed product in the synthesis of this compound.

Conclusion

The synthesis of this compound is a challenging task that involves the controlled chlorination of a suitable naphthalene precursor followed by a rigorous separation and purification process. While direct synthesis of this specific isomer with high selectivity is difficult to achieve through classical electrophilic chlorination, the combination of a carefully controlled reaction and advanced separation techniques can yield the desired compound. This guide provides a foundational understanding of the synthetic approach and the critical steps involved, which can be adapted and optimized by researchers in the field. Further research into isomer-specific synthetic methodologies is needed to improve the efficiency and accessibility of individual polychlorinated naphthalene congeners for scientific study.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of 1,2,3,4,6-Pentachloronaphthalene

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a member of the polychlorinated naphthalene (PCN) family of compounds. PCNs are recognized as persistent organic pollutants (POPs) and their behavior in biological and environmental systems is dictated by their physicochemical characteristics.[1][2][3] This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides logical diagrams to illustrate fundamental concepts.

Core Physicochemical Properties

The properties of this compound are summarized below. These values are crucial for understanding its environmental fate, transport, and toxicological profile.

| Property | Value | Unit | Reference |

| Molecular Formula | C₁₀H₃Cl₅ | - | [4][5] |

| Molecular Weight | 300.40 | g/mol | [4][5] |

| CAS Registry Number | 67922-26-3 | - | [4][5] |

| Appearance | White to Off-White Solid | - | [6] |

| Boiling Point (Predicted) | 373.7 ± 37.0 | °C | [6] |

| Density (Predicted) | 1.638 ± 0.06 | g/cm³ | [6] |

| Enthalpy of Vaporization (ΔvapH) | 78.9 | kJ/mol | [4] |

| Enthalpy of Fusion (ΔfusH) | 8.41 | kJ/mol | [4] |

| Log Octanol/Water Partition Coefficient (logKow) | 6.107 | - | [7] |

| Log of Water Solubility (log₁₀WS) | -6.70 | mol/L | [7] |

Experimental Protocols

The determination of the physicochemical properties of hydrophobic compounds like PCNs requires specialized methodologies. Below are detailed descriptions of protocols relevant to the data presented.

Determination of Enthalpy of Fusion (ΔfusH) by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference.

-

Principle: As the sample undergoes a phase transition, such as melting, it will absorb more heat than the reference, resulting in a detectable difference in heat flow. The area under the resulting DSC curve is the enthalpy of fusion.

-

Methodology:

-

A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is measured and plotted against temperature.

-

The enthalpy of fusion is calculated by integrating the area of the melting peak.[4]

-

Determination of Vapor Pressure and Enthalpy of Vaporization (ΔvapH) by Gas Chromatography

Vapor pressure for low-volatility compounds can be determined using gas chromatography (GC) retention times.

-

Principle: The retention time of a compound in a GC column is related to its vapor pressure. By comparing the retention times of the analyte at different temperatures with those of standards with known vapor pressures, the vapor pressure of the analyte can be determined. The enthalpy of vaporization can then be derived from the Clausius-Clapeyron equation by plotting the natural log of the vapor pressure against the inverse of the temperature.

-

Methodology:

-

A gas chromatograph equipped with a suitable capillary column is used.

-

Isothermal runs are performed at several different temperatures (e.g., from 323 K to 423 K).[4]

-

A series of standards (e.g., other PAHs or PCBs) with well-characterized vapor pressures are injected to establish a calibration curve at each temperature.

-

This compound is injected, and its retention time is recorded.

-

The vapor pressure at each temperature is calculated from the calibration curve.

-

The enthalpy of vaporization is determined from the slope of the plot of ln(P) versus 1/T.[4]

-

Determination of Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient (Kow) is a measure of a chemical's lipophilicity and is a key parameter in assessing environmental fate.[8] For highly hydrophobic compounds, indirect methods are often preferred.

-

Principle (Shake-Flask Method - OECD 107): A solution of the substance in n-octanol is shaken with water. The concentration of the substance in both phases is measured after equilibrium is reached. The ratio of the concentrations is the partition coefficient.

-

Methodology:

-

Prepare a stock solution of this compound in n-octanol that has been pre-saturated with water.

-

Add a small volume of this stock solution to a vessel containing a known volume of water (pre-saturated with n-octanol).

-

The vessel is shaken vigorously at a constant temperature until equilibrium is established (typically 24 hours).

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the analyte in both the n-octanol and water phases is determined using a suitable analytical method, such as gas chromatography with mass spectrometry (GC/MS).

-

The Kow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (logKow).

-

Visualizations

The following diagrams illustrate key relationships and workflows relevant to the study of polychlorinated naphthalenes.

Caption: Relationship between chlorine content and key physicochemical properties of PCNs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. New Polychlorinated Naphthalene Standards [isotope.com]

- 4. This compound [webbook.nist.gov]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. This compound CAS#: 67922-26-3 [m.chemicalbook.com]

- 7. Naphthalene, 1,2,3,6,7-pentachloro - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1,2,3,4,6-Pentachloronaphthalene (CAS Number 67922-26-3)

Disclaimer: Limited specific experimental data is available for the 1,2,3,4,6-pentachloronaphthalene congener. Therefore, this guide synthesizes available information on this specific isomer with data from closely related pentachlorinated and other polychlorinated naphthalene (PCN) congeners to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Polychlorinated naphthalenes (PCNs) are a class of synthetic aromatic compounds that consist of a naphthalene molecule chlorinated to varying degrees. There are 75 possible PCN congeners, of which this compound (PCN-50) is one. PCNs were historically used in a variety of industrial applications, including as dielectrics, flame retardants, and lubricants. Due to their environmental persistence, bioaccumulative potential, and toxicological properties, they are recognized as persistent organic pollutants (POPs). This guide provides a technical overview of this compound, focusing on its physicochemical properties, toxicological profile, and analytical methodologies.

Physicochemical Properties

Specific experimental data for this compound is limited. The following table summarizes predicted and available data for this congener.

| Property | Value | Source |

| CAS Number | 67922-26-3 | [1] |

| Molecular Formula | C₁₀H₃Cl₅ | [1] |

| Molecular Weight | 300.38 g/mol | [1] |

| Boiling Point (Predicted) | 373.7 ± 37.0 °C | Chemical prediction platforms |

| Density (Predicted) | 1.638 ± 0.06 g/cm³ | Chemical prediction platforms |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | Chemical supplier data |

Synthesis and Analysis

Synthesis

Analytical Methods

The analysis of PCNs in environmental and biological matrices is challenging due to the large number of congeners and the presence of interfering compounds like polychlorinated biphenyls (PCBs). High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the most common and effective method for the congener-specific analysis of PCNs.

Typical Analytical Workflow:

Caption: General workflow for the analysis of polychlorinated naphthalenes.

Experimental Protocol: Analysis of PCNs in Sediment

This protocol is a representative example for the analysis of PCNs in environmental samples.

-

Sample Preparation: Sediment samples are freeze-dried and homogenized. A known amount of ¹³C-labeled PCN internal standards is added to the sample before extraction.

-

Extraction: The sample is extracted using a Soxhlet apparatus with a suitable solvent mixture (e.g., toluene or a hexane/acetone mixture) for 18-24 hours.

-

Cleanup: The extract is concentrated and subjected to a multi-step cleanup procedure to remove interfering compounds. This typically involves column chromatography using silica gel, alumina, and activated carbon.

-

Instrumental Analysis: The cleaned extract is analyzed by HRGC-MS. A high-resolution capillary column (e.g., DB-5ms) is used to separate the PCN congeners. The mass spectrometer is operated in the selected ion monitoring (SIM) mode to detect the specific ions for each congener and its labeled internal standard.

-

Quantification: The concentration of each PCN congener is determined using the isotope dilution method, which corrects for losses during sample preparation and analysis.

Toxicology

The toxicity of PCNs is largely mediated through the activation of the aryl hydrocarbon receptor (AhR), similar to dioxins and PCBs. The binding of a PCN congener to the AhR leads to a cascade of downstream events, including the induction of cytochrome P450 enzymes, which can lead to cellular damage and other toxic effects. The toxicity of individual PCN congeners varies depending on the number and position of the chlorine atoms. Generally, congeners with more chlorine atoms tend to be more toxic.

Mechanism of Action: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: Simplified diagram of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Toxicological Data

| Compound | Endpoint | Species | Value | Reference |

| 1,2,3,5,7-Pentachloronaphthalene | Biomagnification Factor (BMF) | Rainbow Trout | ~5 | [2] |

| 1,2,3,4,6,7-Hexachloronaphthalene (PCN-66) | Relative Potency (vs. TCDD) for CYP1A1 induction | Rat | 0.0015 - 0.0072 | [3] |

| 1,2,3,5,6,7-Hexachloronaphthalene (PCN-67) | Relative Potency (vs. TCDD) for CYP1A1 induction | Rat | 0.00029 - 0.00067 | [3] |

Experimental Protocol: Repeated Dose Toxicity Study in Rats (Adapted from a study on hexachloronaphthalenes) [3]

This protocol provides a framework for assessing the toxicity of a PCN congener.

-

Animals: Female Harlan Sprague-Dawley rats are used. They are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Dosing: The test compound (e.g., this compound) is dissolved in a suitable vehicle (e.g., corn oil:acetone 99:1). The animals are administered the compound by gavage daily for a specified period (e.g., 14 or 28 days) at various dose levels. A control group receives the vehicle only.

-

Observations: The animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.

-

Necropsy and Tissue Collection: At the end of the study, the animals are euthanized, and a full necropsy is performed. Organs such as the liver, thymus, and spleen are weighed. Blood samples are collected for clinical chemistry analysis. Tissues are collected for histopathological examination and for biochemical assays (e.g., measurement of CYP1A1/1A2 activity).

-

Data Analysis: The data are analyzed using appropriate statistical methods to determine the no-observed-adverse-effect level (NOAEL) and the lowest-observed-adverse-effect level (LOAEL).

Metabolism

The metabolism of PCNs is generally slow, which contributes to their bioaccumulation. The primary route of metabolism is thought to be through cytochrome P450-mediated oxidation, leading to the formation of hydroxylated metabolites. These metabolites can then be conjugated and excreted. The specific metabolic pathways for this compound have not been elucidated. Studies on other chlorinated naphthalenes suggest that the position of chlorine atoms significantly influences the rate and products of metabolism.[4]

Conclusion

This compound is a member of the polychlorinated naphthalene family of persistent organic pollutants. While specific experimental data for this congener are scarce, the available information on related PCNs suggests that it is likely to be a persistent, bioaccumulative, and toxic compound that exerts its effects primarily through the aryl hydrocarbon receptor signaling pathway. Further research is needed to fully characterize the toxicological and metabolic profile of this specific congener to better assess its potential risks to human health and the environment. The analytical and toxicological methods described in this guide provide a framework for future investigations.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. Repeated dose toxicity and relative potency of 1,2,3,4,6,7-hexachloronaphthalene (PCN 66) 1,2,3,5,6,7-hexachloronaphthalene (PCN 67) compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) for induction of CYP1A1, CYP1A2 and thymic atrophy in female Harlan Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 1,2,3,4,6-Pentachloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular structure, properties, and analytical methodologies related to 1,2,3,4,6-Pentachloronaphthalene. This compound belongs to the class of polychlorinated naphthalenes (PCNs), which are recognized as persistent organic pollutants. A thorough understanding of its structure is crucial for toxicological studies, environmental monitoring, and the development of remediation strategies.

Molecular Identity and Structure

This compound consists of a naphthalene bicyclic aromatic hydrocarbon core where five hydrogen atoms have been substituted by chlorine atoms. The specific substitution pattern is at positions 1, 2, 3, and 4 on one aromatic ring, and at position 6 on the second ring. This arrangement results in a highly chlorinated and asymmetric molecule.

Key Identifiers:

-

IUPAC Name: Naphthalene, 1,2,3,4,6-pentachloro-[1]

-

CAS Number: 67922-26-3[1]

-

Molecular Formula: C₁₀H₃Cl₅[1]

-

SMILES: C1=CC2=C(C=C1Cl)C(=C(C(=C2Cl)Cl)Cl)Cl[1]

-

InChI: 1S/C10H3Cl5/c11-4-1-2-5-6(3-4)8(13)10(15)9(14)7(5)12/h1-3H[1]

Physicochemical and Thermodynamic Data

The following table summarizes key quantitative data for this compound. This data is essential for understanding its environmental fate, transport, and analytical behavior.

| Property | Value | Unit | Source |

| Molecular Weight | 300.38 | g/mol | [1] |

| Enthalpy of Vaporization (ΔvapH) | 78.9 | kJ/mol | NIST WebBook |

| Enthalpy of Fusion (ΔfusH) | 8.41 | kJ/mol | NIST WebBook |

| Melting Point (Tfus) | 412.7 | K | NIST WebBook |

Experimental Protocols

Detailed experimental data for the specific synthesis and structural elucidation of the 1,2,3,4,6-isomer is limited in publicly available literature. However, established methodologies for the synthesis and characterization of polychlorinated naphthalenes (PCNs) are well-documented and are applicable.

The industrial production of PCNs, including pentachloronaphthalene isomers, is typically achieved through the direct chlorination of molten naphthalene using chlorine gas.

-

Reaction: The reaction is catalyzed by an iron(III) chloride (FeCl₃) or antimony(V) chloride (SbCl₅) catalyst.

-

Process: Chlorine gas is bubbled through molten naphthalene in the presence of the catalyst. The degree of chlorination is controlled by adjusting reaction time, temperature, and catalyst concentration.

-

Outcome: This process is not isomer-specific and results in a complex mixture of PCN congeners with varying numbers and positions of chlorine atoms.

-

Purification: The separation of the target isomer, this compound, from the resulting mixture requires advanced chromatographic techniques, such as fractional distillation followed by column chromatography or high-performance liquid chromatography (HPLC).

The definitive identification and quantification of this compound, particularly in environmental or biological matrices, requires a multi-step analytical approach. The gold standard for this analysis is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).[2][3]

Workflow for Analysis:

Caption: General workflow for the analysis of Polychlorinated Naphthalenes (PCNs).

-

Extraction: The sample is subjected to extraction, often using an ultrasonic bath with a nonpolar solvent like toluene, to isolate the PCNs from the sample matrix.[4]

-

Clean-up/Purification: The resulting extract contains lipids and other co-extracted substances that can interfere with analysis. These interferences are removed using solid-phase extraction (SPE) or column chromatography with adsorbents like Florisil or multi-layered silica gel.[3][5] This step is critical for preventing interference from other persistent organic pollutants like PCBs.[3]

-

Instrumental Analysis: The purified and concentrated extract is injected into a Gas Chromatograph-Mass Spectrometer (GC/MS).[2]

-

Gas Chromatography (GC): The GC separates the different PCN isomers based on their boiling points and interaction with the capillary column's stationary phase.

-

Mass Spectrometry (MS): As the separated isomers elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for the molecule, allowing for definitive identification. The presence of five chlorine atoms results in a characteristic isotopic pattern that is used for confirmation.[4] For trace-level quantification, high-resolution mass spectrometry (HRMS) is the preferred technique.[2][3]

-

Molecular Visualization

The following diagram illustrates the molecular structure of this compound, indicating the numbering of the carbon atoms in the naphthalene ring system and the positions of the chlorine substituents.

Caption: Molecular structure of this compound (C₁₀H₃Cl₅).

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Development of Methods for Sampling and Analysis of Polychlorinated Naphthalenes in Ambient Air | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 5. Development and performance evaluation of an analytical method for the analysis of polychlorinated naphthalenes (PCNs) and polychlorinated biphenyls (PCBs) accumulated in pine needles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1,2,3,4,6-Pentachloronaphthalene: A Technical Guide

Physicochemical and Mass Spectrometry Data

While specific NMR and IR spectra for 1,2,3,4,6-pentachloronaphthalene are not publicly documented, its fundamental physicochemical properties and mass spectrometric characteristics have been established. This information is crucial for the identification and quantification of this compound in various matrices.

| Property | Value | Source |

| Molecular Formula | C₁₀H₃Cl₅ | US EPA[1] |

| Molecular Weight | 300.38 g/mol | US EPA[1] |

| CAS Number | 67922-26-3 | US EPA[1] |

Mass Spectrometry Data

Mass spectrometry, particularly in conjunction with gas chromatography (GC-MS), is the primary technique for the analysis of polychlorinated naphthalenes. The following table summarizes key mass-to-charge ratios (m/z) that are expected for the molecular ion of this compound, considering the isotopic distribution of chlorine.

| Isotopic Peak | m/z (Nominal Mass) | Relative Abundance (Approximate) |

| [M]⁺ | 298 | Base Peak |

| [M+2]⁺ | 300 | ~165% |

| [M+4]⁺ | 302 | ~108% |

| [M+6]⁺ | 304 | ~35% |

| [M+8]⁺ | 306 | ~6% |

Note: The relative abundances are theoretical calculations based on the natural isotopic abundance of ³⁵Cl and ³⁷Cl and may vary slightly in experimental data.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible acquisition of high-quality spectroscopic data. The following sections outline standardized methodologies for Mass Spectrometry, Nuclear Magnetic Resonance, and Infrared Spectroscopy applicable to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a generalized procedure for the analysis of polychlorinated naphthalenes in environmental or biological samples.

Sample Preparation:

-

Extraction: The sample matrix (e.g., soil, sediment, tissue) is typically extracted with a non-polar solvent such as hexane, dichloromethane, or a mixture thereof, using techniques like Soxhlet extraction or accelerated solvent extraction (ASE).

-

Cleanup: The crude extract is subjected to a cleanup procedure to remove interfering co-extractives. This often involves column chromatography using adsorbents like silica gel, alumina, or Florisil.

-

Concentration: The cleaned-up extract is concentrated to a small volume under a gentle stream of nitrogen before GC-MS analysis.

Instrumentation and Conditions:

-

Gas Chromatograph: A high-resolution gas chromatograph equipped with a capillary column is used for separation. A common column choice is a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), which provides good separation of PCN congeners.

-

Injection: A splitless injection mode is typically employed to enhance sensitivity for trace-level analysis.

-

Oven Temperature Program: A programmed temperature ramp is used to achieve optimal separation of the different PCN isomers. A typical program might start at a low temperature (e.g., 100 °C), hold for a few minutes, and then ramp up to a final temperature of around 300 °C.

-

Mass Spectrometer: A mass spectrometer, often a triple quadrupole (MS/MS) or a high-resolution mass spectrometer (HRMS), is used for detection.

-

Ionization: Electron ionization (EI) at 70 eV is the standard ionization technique.

-

Acquisition Mode: For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following is a general protocol for obtaining ¹H and ¹³C NMR spectra of a solid sample like this compound.

Sample Preparation:

-

Dissolution: A sufficient amount of the solid sample (typically 5-20 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is dissolved in a deuterated solvent. A common choice for chlorinated aromatic compounds is deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆).

-

Filtration: The solution is filtered through a small plug of glass wool or a syringe filter into a clean NMR tube to remove any particulate matter.

-

Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), can be added for chemical shift referencing (δ = 0.00 ppm).

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.

-

¹H NMR:

-

A standard one-pulse experiment is typically sufficient.

-

Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

-

-

¹³C NMR:

-

A proton-decoupled experiment is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Due to the low natural abundance of ¹³C and potentially long relaxation times, a larger number of scans and a longer relaxation delay are often required compared to ¹H NMR.

-

Infrared (IR) Spectroscopy

This protocol describes the acquisition of an IR spectrum for a solid sample using the Attenuated Total Reflectance (ATR) technique.

Sample Preparation:

-

A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

A pressure clamp is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer is used.

-

Accessory: An ATR accessory is installed in the sample compartment.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded.

-

Sample Spectrum: The sample is placed on the crystal, and the sample spectrum is recorded. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Spectral Range: The typical mid-IR range of 4000 to 400 cm⁻¹ is scanned.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like this compound.

References

Unveiling the Environmental Journey of 1,2,3,4,6-Pentachloronaphthalene: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the environmental sources and formation pathways of 1,2,3,4,6-pentachloronaphthalene, a persistent organic pollutant. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific knowledge, presents quantitative data, and details experimental methodologies to foster a deeper understanding of this environmental contaminant.

Introduction to this compound

This compound (PCN-50) is a member of the polychlorinated naphthalenes (PCNs) group, a class of synthetic aromatic compounds. Due to their chemical stability and persistence, PCNs are widespread environmental pollutants, raising concerns about their potential impact on ecosystems and human health. Understanding the sources and formation mechanisms of specific congeners like this compound is crucial for developing effective mitigation strategies and for assessing their toxicological profiles.

Environmental Sources

The primary environmental sources of this compound are anthropogenic, with thermal processes being the most significant contributor.

2.1. Industrial and Municipal Waste Incineration:

Municipal solid waste incinerators are a major source of PCNs, including this compound. These compounds are unintentionally formed during the combustion process and are subsequently released into the environment through flue gas and fly ash. The homologue pattern of PCNs in incinerator emissions is often dominated by tri- to pentachloronaphthalenes.

2.2. Other Thermal Processes:

Other high-temperature industrial processes, such as cement kilns and metallurgical operations, can also contribute to the formation and release of this compound. The presence of chlorine, organic matter, and catalytic metals at elevated temperatures provides a conducive environment for its synthesis.

Formation Pathways

The formation of this compound in thermal processes is primarily attributed to "de novo synthesis." This complex process involves the formation of larger aromatic structures from smaller precursor molecules in the presence of a chlorine source.

3.1. De Novo Synthesis:

De novo synthesis is the primary pathway for the formation of PCNs in incinerators. This process is thought to involve the reaction of smaller chlorinated aromatic or aliphatic precursors on the surface of fly ash particles. Key precursors can include:

-

Chlorinated phenols: These compounds, often present in waste streams, can undergo a series of reactions, including dimerization and cyclization, to form the naphthalene backbone, which is subsequently chlorinated.

-

Chlorinated benzenes: Similar to chlorinated phenols, these molecules can act as building blocks for the formation of the naphthalene structure.

The specific reaction conditions, including temperature, residence time, and the presence of catalysts such as copper, play a critical role in determining the congener profile of the resulting PCNs.

Quantitative Data

Currently, there is a limited amount of publicly available, structured quantitative data specifically for the this compound congener in various environmental matrices. The table below summarizes the general concentration ranges reported for total pentachloronaphthalenes in relevant media. Further research is needed to establish a more comprehensive database for individual congeners.

| Environmental Matrix | Analyte Group | Concentration Range | Notes |

| Incinerator Flue Gas | Pentachloronaphthalenes | ng/m³ | Concentrations can vary significantly depending on the incinerator technology and waste composition. |

| Incinerator Fly Ash | Pentachloronaphthalenes | ng/g | Represents a significant reservoir of PCNs that can be released into the environment. |

| Soil | Pentachloronaphthalenes | pg/g to ng/g | Levels are typically higher in areas impacted by industrial activities or waste incineration. |

| Sediment | Pentachloronaphthalenes | pg/g to ng/g | Acts as a long-term sink for persistent organic pollutants like PCNs. |

Experimental Protocols

The analysis of this compound in environmental samples requires sophisticated analytical techniques to achieve the necessary sensitivity and selectivity for congener-specific quantification. The standard methodology involves high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS).

5.1. Sample Extraction and Cleanup:

A generalized workflow for the analysis of this compound in solid matrices like soil, sediment, or fly ash is as follows:

-

Soxhlet Extraction: The sample is extracted with a suitable organic solvent, such as toluene or a hexane/acetone mixture, for an extended period (e.g., 16-24 hours) to ensure the efficient removal of the target analytes.

-

Multi-layer Silica Gel Column Chromatography: The extract is then subjected to cleanup using a multi-layer silica gel column. This step is crucial for removing interfering compounds. The column typically consists of layers of activated silica gel, sulfuric acid-impregnated silica gel, and potassium hydroxide-impregnated silica gel.

-

Florisil Column Chromatography: Further cleanup is often performed using a Florisil column to separate the PCNs from other classes of compounds.

-

Activated Carbon Column Chromatography: For highly contaminated samples or to achieve very low detection limits, an activated carbon column can be used to isolate planar compounds like PCNs.

5.2. Instrumental Analysis:

-

Gas Chromatography (GC): A high-resolution gas chromatograph equipped with a capillary column (e.g., DB-5ms) is used to separate the different PCN congeners.

-

Mass Spectrometry (MS): A high-resolution mass spectrometer operating in the electron ionization (EI) mode is used for detection and quantification. The use of isotope-labeled internal standards (e.g., ¹³C-labeled PCNs) is essential for accurate quantification, as it corrects for variations in extraction efficiency and instrument response.

Signaling Pathways and Logical Relationships

The formation of this compound is a complex process with multiple interconnected factors. The following diagram illustrates the key relationships between sources, precursors, and the formation pathway.

Caption: Environmental sources and de novo synthesis pathway of this compound.

Conclusion

This technical guide has provided a detailed overview of the environmental sources and formation of this compound. The primary source is identified as thermal processes, particularly waste incineration, with de novo synthesis from chlorinated precursors being the key formation pathway. While analytical methodologies are well-established, there is a clear need for more comprehensive, congener-specific quantitative data across various environmental compartments. Continued research in this area is essential for a complete understanding of the environmental fate and potential risks associated with this persistent organic pollutant.

An In-depth Technical Guide on the Historical Production and Use of Pentachloronaphthalenes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachloronaphthalenes (PCNs) are a group of synthetic chlorinated aromatic hydrocarbons that were commercially produced for a variety of industrial applications for several decades. This in-depth technical guide provides a comprehensive overview of the historical production, uses, and toxicological profile of pentachloronaphthalenes. The information is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these persistent environmental pollutants.

Historical Production

Commercial production of polychlorinated naphthalenes (PCNs), including pentachloronaphthalenes, began around 1910 in both Europe and the United States. In the U.S., they were famously marketed under the trade name Halowax , while in Europe, they were known as Nibren waxes , among other names.

The manufacturing process involved the metal-halide catalyzed chlorination of molten naphthalene. The crude product was then treated with soda ash or caustic soda, fractionated under reduced pressure, and purified with activated clay.

Production peaked in the mid-20th century, with the United States alone producing an estimated 9,000 tonnes per year in the 1920s. However, growing concerns over their toxicity and environmental persistence led to a significant decline in production by the 1970s. In the United States, the production of PCNs ceased in 1980, with only small quantities used for research purposes thereafter. Germany continued to produce around 300 tonnes annually, primarily as dye intermediates, until production was halted in 1989.

The following tables summarize the available quantitative data on the historical production of pentachloronaphthalenes and other PCNs.

| Region | Time Period | Annual Production Volume (tonnes) |

| United States | 1920s | ~9,000 |

| United States | 1956 | ~3,200 |

| United States | 1978 | ~320 |

| United States | 1981 | ~15 (for use) |

| Germany | 1984 | ~300 |

| Total Estimated Production (United States) | |

| Time Period | Cumulative Production (metric tons) |

| 1910 - 1960 | 50,000 - 150,000 |

Industrial Applications

The industrial applications of pentachloronaphthalenes were largely dictated by their degree of chlorination. The lower chlorinated PCN mixtures were primarily used as lubricants, while the more highly chlorinated mixtures, including pentachloronaphthalenes, were valued for their flame retardant and dielectric properties.

Key uses of pentachloronaphthalenes included:

-

Electrical Insulation: Impregnation of capacitors and insulation for electrical wires.

-

Flame Retardants: Incorporated into various materials to reduce their flammability.

-

Lubricants: Used in high-temperature and extreme-pressure applications.

-

Casting Material: For alloys.

-

Dye Intermediates: Used in the synthesis of certain dyes.

Experimental Protocols

Synthesis of Pentachloronaphthalene (Illustrative Laboratory Method)

While large-scale industrial synthesis methods were employed historically, a general laboratory-scale synthesis can be described as follows. This protocol is illustrative and should be adapted with appropriate safety precautions and modern laboratory techniques.

Materials:

-

Naphthalene

-

Anhydrous aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) as a catalyst

-

Chlorine gas (Cl₂)

-

Inert solvent (e.g., carbon tetrachloride - Caution: Highly Toxic )

-

Sodium bicarbonate solution

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Apparatus for gas chlorination with a reflux condenser and a system to neutralize excess chlorine.

Procedure:

-

Dissolve naphthalene in the inert solvent in a reaction flask equipped with a stirrer, gas inlet tube, and reflux condenser.

-

Add the catalyst (e.g., AlCl₃) to the solution.

-

Heat the mixture to reflux.

-

Bubble dry chlorine gas through the refluxing solution. The reaction is exothermic and the rate of chlorine addition should be controlled to maintain a steady reflux.

-

Monitor the reaction progress by techniques such as gas chromatography (GC) to determine the degree of chlorination. The reaction time will depend on the desired isomer distribution and yield of pentachloronaphthalenes.

-

Once the desired level of chlorination is achieved, stop the chlorine flow and cool the reaction mixture.

-

Wash the reaction mixture with a dilute sodium bicarbonate solution to neutralize any remaining acid and unreacted chlorine.

-

Separate the organic layer and wash it with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent by distillation.

-

The resulting crude product is a mixture of different chlorinated naphthalenes. Further purification and separation of pentachloronaphthalene isomers can be achieved by fractional distillation under reduced pressure or by chromatography.

Analysis of Pentachloronaphthalene in Environmental Samples (e.g., Soil) by GC-MS

This protocol outlines a general procedure for the extraction and analysis of pentachloronaphthalenes from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective analytical technique.

Materials and Equipment:

-

Soxhlet extraction apparatus

-

Hexane and acetone (pesticide grade)

-

Anhydrous sodium sulfate

-

Concentrator (e.g., Kuderna-Danish or rotary evaporator)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

A suitable capillary column for separating chlorinated hydrocarbons (e.g., DB-5ms)

-

Pentachloronaphthalene analytical standard

Procedure:

Sample Extraction:

-

Air-dry the soil sample and sieve it to remove large debris.

-

Mix the soil sample with anhydrous sodium sulfate to remove residual moisture.

-

Place the soil-sodium sulfate mixture into a thimble and insert it into the Soxhlet extractor.

-

Extract the sample with a mixture of hexane and acetone (e.g., 1:1 v/v) for a specified period (e.g., 16-24 hours).

-

After extraction, concentrate the extract to a small volume using a concentrator.

Sample Cleanup (if necessary):

-

If the extract contains interfering compounds, a cleanup step using techniques like column chromatography (e.g., with silica gel or Florisil) may be required.

GC-MS Analysis:

-

Inject a small volume of the concentrated extract into the GC-MS system.

-

The GC oven temperature is programmed to separate the different chlorinated naphthalene congeners. A typical temperature program might start at a low temperature, ramp up to a higher temperature, and hold for a certain time to ensure elution of all target compounds.

-

The mass spectrometer is operated in either full scan mode to identify the compounds based on their mass spectra or in selected ion monitoring (SIM) mode for higher sensitivity and quantification of specific pentachloronaphthalene isomers.

-

Identify and quantify the pentachloronaphthalene isomers by comparing their retention times and mass spectra to those of the analytical standard.

Toxicological Testing in Rodents (Adapted from OECD Guidelines)

This protocol provides a generalized framework for a 90-day oral toxicity study in rats, based on OECD Test Guideline 408, to assess the potential health effects of pentachloronaphthalene.

Experimental Design:

-

Test Animals: Young, healthy laboratory rats (e.g., Sprague-Dawley or Wistar strain), with an equal number of males and females per group.

-

Groups: At least three dose groups and one control group. The dose levels should be selected based on preliminary range-finding studies to elicit a toxic response but not cause excessive mortality.

-

Administration: The test substance (pentachloronaphthalene) is typically administered orally via gavage, mixed in the diet, or dissolved in the drinking water.

-

Duration: 90 days.

Procedure:

-

Acclimatize the animals to the laboratory conditions for at least one week before the start of the study.

-

Randomly assign the animals to the different dose groups and the control group.

-

Administer the pentachloronaphthalene or the vehicle (for the control group) daily for 90 days.

-

Observe the animals daily for clinical signs of toxicity, including changes in behavior, appearance, and body weight.

-

Measure food and water consumption weekly.

-

Conduct detailed clinical examinations at regular intervals.

-

Collect blood samples for hematology and clinical biochemistry analysis at the end of the study.

-

At the end of the 90-day period, euthanize the animals and perform a complete gross necropsy.

-

Collect and weigh major organs.

-

Preserve selected organs and tissues for histopathological examination.

Data Analysis:

-

Analyze the data for statistically significant differences between the treated and control groups for all measured parameters.

-

Determine the No-Observed-Adverse-Effect Level (NOAEL) and the Lowest-Observed-Adverse-Effect Level (LOAEL).

Signaling Pathways and Experimental Workflows

Pentachloronaphthalenes, like other halogenated aromatic hydrocarbons, are known to exert their toxic effects through interaction with the aryl hydrocarbon receptor (AhR) signaling pathway .

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The diagram below illustrates the general mechanism of AhR activation by a ligand such as a pentachloronaphthalene.

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway Activation.

Experimental Workflow for Assessing Pentachloronaphthalene-Induced Toxicity

The following diagram outlines a typical experimental workflow to investigate the toxicity of pentachloronaphthalenes, integrating in vitro and in vivo approaches.

Caption: Experimental Workflow for Pentachloronaphthalene Toxicity Assessment.

Conclusion

Pentachloronaphthalenes are historically significant industrial chemicals with a legacy of environmental contamination. Understanding their production history, uses, and toxicological profile is crucial for ongoing environmental monitoring, risk assessment, and the development of potential remediation strategies. The experimental protocols and pathway information provided in this guide offer a foundational understanding for researchers and scientists working in related fields.

Toxicological Profile of 1,2,3,4,6-Pentachloronaphthalene: A Technical Guide

Disclaimer: Direct toxicological data for the specific isomer 1,2,3,4,6-pentachloronaphthalene is limited in publicly available scientific literature. Therefore, this guide provides available physicochemical properties for this isomer and extrapolates a potential toxicological profile based on data from other pentachloronaphthalene (PCN) isomers and the general toxicological understanding of polychlorinated naphthalenes as a chemical class. This information is intended for researchers, scientists, and drug development professionals and should be interpreted with caution.

Introduction

Polychlorinated naphthalenes (PCNs) are a group of synthetic aromatic compounds that have seen use in various industrial applications, including dielectrics, lubricants, and flame retardants. Due to their persistent and bioaccumulative nature, PCNs are of environmental and toxicological concern. The toxicity of PCNs varies significantly with the degree and position of chlorine substitution on the naphthalene ring. This guide focuses on the available information and likely toxicological properties of the specific congener, this compound.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties influence its environmental fate and toxicokinetics.

| Property | Value | Source |

| CAS Number | 67922-26-3 | US EPA[1] |

| Molecular Formula | C₁₀H₃Cl₅ | US EPA[1] |

| Molecular Weight | 300.38 g/mol | US EPA[1] |

| Physical State | Solid, White to Off-White | ChemicalBook[2] |

| Boiling Point | 373.7 ± 37.0 °C (Predicted) | ChemicalBook[2] |

| Density | 1.638 ± 0.06 g/cm³ (Predicted) | ChemicalBook[2] |

| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), DCM | ChemicalBook[2] |

Toxicokinetics (Absorption, Distribution, Metabolism, and Excretion)

Specific toxicokinetic data for this compound are not available. However, the toxicokinetic profile of PCNs is generally influenced by their lipophilicity, which increases with the degree of chlorination.

-

Absorption: Based on studies of other PCNs, it is anticipated that this compound would be readily absorbed through the gastrointestinal tract and to a lesser extent through the skin and lungs.

-

Distribution: Following absorption, this lipophilic compound is expected to distribute to and accumulate in adipose tissue and the liver.

-

Metabolism: The metabolism of PCNs is generally slow and occurs primarily in the liver, mediated by cytochrome P450 (CYP) enzymes. The primary metabolic pathways for less chlorinated naphthalenes involve hydroxylation to form chloronaphthols, which can then be conjugated with glucuronic acid or sulfate for excretion. Highly chlorinated naphthalenes, such as pentachloronaphthalenes, are more resistant to metabolism.

-

Excretion: Excretion is expected to be slow, primarily occurring via feces, with a smaller contribution from urinary excretion of metabolites. The slow metabolism and excretion contribute to the bioaccumulative potential of this compound.

Toxicological Profile

Acute Toxicity

No specific acute toxicity data (e.g., LD50) for this compound were identified. For pentachloronaphthalenes as a class, acute exposure in humans has been associated with skin lesions (chloracne), headache, vertigo, and anorexia. In cases of severe exposure, liver damage (toxic hepatitis) with jaundice has been reported, which can progress to fatal hepatic necrosis.

Chronic Toxicity

Data on the chronic toxicity of this compound are not available. Chronic exposure to mixtures of PCNs in occupational settings has been linked to severe liver damage. In animal studies, chronic exposure to other PCN congeners has resulted in a range of effects including body weight loss, liver damage, and thymic atrophy.

Carcinogenicity

There are no studies specifically evaluating the carcinogenicity of this compound. The carcinogenicity of naphthalene has been demonstrated in animal studies, with chronic inhalation causing an increased incidence of respiratory tract tumors in rodents[3]. Given the structural similarity and the dioxin-like mechanism of action of some PCNs, a carcinogenic potential for this compound cannot be ruled out and would require experimental evaluation.

Genotoxicity

No specific genotoxicity data for this compound are available. Studies on the parent compound, naphthalene, have shown mixed results in genotoxicity assays. Naphthalene has not been found to be mutagenic in bacterial assays but has induced chromosomal damage in some mammalian cell lines in vitro[3]. The genotoxic potential of its chlorinated derivatives, including this compound, remains to be determined.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound are lacking. Other persistent organic pollutants with similar mechanisms of action, such as certain polychlorinated biphenyls (PCBs) and dioxins, are known developmental and reproductive toxicants. Animal studies with other PCNs would be needed to assess these potential effects.

Mechanism of Action

The toxic effects of many halogenated aromatic hydrocarbons, including some PCNs, are mediated through the activation of the aryl hydrocarbon receptor (AhR).

References

The Discovery and Initial Characterization of Polychlorinated Naphthalene (PCN) Congeners: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Polychlorinated naphthalenes (PCNs) are a class of synthetic aromatic compounds that, despite their historical industrial importance, have emerged as persistent environmental pollutants with significant toxicological profiles. This technical guide provides a comprehensive overview of the discovery and initial characterization of PCN congeners, with a focus on their physicochemical properties, toxicological effects, and the analytical methodologies employed for their study. Detailed experimental protocols and structured data tables are presented to facilitate further research and a deeper understanding of these complex compounds.

Introduction: The Emergence of Polychlorinated Naphthalenes

First synthesized in the early 20th century, polychlorinated naphthalenes (PCNs) were widely used in various industrial applications, including as dielectrics in capacitors, flame retardants, and additives in oils and waxes. Their commercial production, often as mixtures of different congeners, led to their widespread distribution in the environment. PCNs are structurally similar to other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs) and exhibit similar toxicological characteristics, including bioaccumulation and potential for long-range environmental transport.

The initial characterization of PCNs focused on their bulk properties. However, with advancements in analytical chemistry, research has shifted towards a congener-specific approach. There are 75 possible PCN congeners, each with a unique chlorine substitution pattern on the naphthalene rings, leading to a wide range of physicochemical and toxicological properties. Understanding the behavior and effects of individual congeners is crucial for accurate risk assessment and the development of potential remediation strategies.

Physicochemical Properties of PCN Congeners

The degree and position of chlorine substitution on the naphthalene molecule significantly influence the physicochemical properties of PCN congeners. Generally, as the number of chlorine atoms increases, properties such as molecular weight, boiling point, and lipophilicity (log Kow) also increase, while vapor pressure and water solubility decrease. These properties dictate the environmental fate and transport of PCN congeners, with more highly chlorinated congeners tending to be more persistent and bioaccumulative.

For a detailed comparison, the following table summarizes key physicochemical properties for a selection of PCN congeners.

| Congener Number | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | log Kow | Water Solubility (mg/L) | Vapor Pressure (Pa at 25°C) |

| 1 | 1-Chloronaphthalene | C10H7Cl | 162.62 | -2.3 | 259.3 | 3.99 | 1.05 | 1.1 |

| 14 | 1,4-Dichloronaphthalene | C10H6Cl2 | 197.06 | 67.5-68 | 287.5 | 4.62 | 0.08 | 0.01 |

| 27 | 2,7-Dichloronaphthalene | C10H6Cl2 | 197.06 | 114-115 | 287 | 4.62 | 0.08 | 0.01 |

| 42 | 1,2,3,4-Tetrachloronaphthalene | C10H4Cl4 | 265.95 | 198-200 | 357 | 5.88 | 0.001 | 0.00002 |

| 52 | 1,2,3,5,7-Pentachloronaphthalene | C10H3Cl5 | 300.39 | 154-155 | 380 | 6.51 | 0.0001 | 0.0000004 |

| 66 | 1,2,3,4,6,7-Hexachloronaphthalene | C10H2Cl6 | 334.84 | 198-199 | 405 | 7.14 | 0.00001 | 0.00000002 |

| 73 | 1,2,3,4,5,6,7-Heptachloronaphthalene | C10HCl7 | 369.28 | 218-220 | 425 | 7.77 | 0.000001 | 0.000000001 |

| 75 | Octachloronaphthalene | C10Cl8 | 403.72 | 198-200 | 445 | 8.4 | 0.0000001 | 0.0000000001 |

Note: The values presented are compiled from various sources and may vary depending on the experimental conditions. This table is intended for comparative purposes.

Toxicological Characterization: The Role of the Aryl Hydrocarbon Receptor (AhR)

A significant aspect of PCN toxicology is the ability of certain congeners to activate the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism and other cellular processes. This "dioxin-like" toxicity is a hallmark of many planar aromatic hydrocarbons.

The binding of a PCN congener to the AhR initiates a signaling cascade that can lead to a range of adverse effects, including hepatotoxicity, immunotoxicity, and developmental and reproductive toxicity. The potency of individual PCN congeners to elicit these effects varies widely and is often expressed as a Relative Potency (REP) factor, which compares the congener's potency to that of the most potent AhR agonist, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).

Below is a table summarizing the reported REP values for selected PCN congeners.

| Congener Number | IUPAC Name | Relative Potency (REP) to TCDD |

| 52 | 1,2,3,5,7-Pentachloronaphthalene | 0.001 |

| 66 | 1,2,3,4,6,7-Hexachloronaphthalene | 0.003 |

| 67 | 1,2,3,4,6,8-Hexachloronaphthalene | 0.003 |

| 69 | 1,2,3,5,6,8-Hexachloronaphthalene | 0.001 |

| 71 | 1,2,3,4,5,6-Hexachloronaphthalene | 0.0001 |

| 73 | 1,2,3,4,5,6,7-Heptachloronaphthalene | 0.0003 |

| 74 | 1,2,3,4,5,6,8-Heptachloronaphthalene | 0.0001 |

Note: REP values can vary between different bioassay systems. The values presented are indicative of the relative dioxin-like potency.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The following diagram illustrates the canonical AhR signaling pathway initiated by the binding of a PCN congener.

Caption: Canonical Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by PCN congeners.

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the study of PCN congeners. This section provides detailed protocols for the synthesis of individual PCN congeners and their analysis in environmental matrices.

Synthesis of Individual PCN Congeners (Illustrative Example: Chlorination of Naphthalene)

The synthesis of specific PCN congeners often involves multi-step processes. A general approach for producing a mixture of PCN congeners is through the direct chlorination of naphthalene, followed by separation of the desired congener.

Materials:

-

Naphthalene

-

Anhydrous ferric chloride (FeCl3) or another suitable catalyst

-

Chlorine gas (Cl2)

-

Inert solvent (e.g., carbon tetrachloride)

-

Reaction vessel with a gas inlet, stirrer, and reflux condenser

-

Gas scrubbing system for excess chlorine

-

Purification apparatus (e.g., fractional distillation, column chromatography)

Procedure:

-

Dissolve a known quantity of naphthalene in the inert solvent within the reaction vessel.

-

Add a catalytic amount of anhydrous ferric chloride to the solution.

-

Heat the mixture to a specific temperature (e.g., 80-150°C), depending on the desired degree of chlorination.

-

Bubble chlorine gas through the stirred solution at a controlled rate. The reaction is exothermic and may require cooling to maintain the desired temperature.

-

Monitor the reaction progress by periodically taking samples and analyzing them using gas chromatography (GC) to determine the congener profile.

-

Once the desired degree of chlorination is achieved, stop the flow of chlorine gas and cool the reaction mixture to room temperature.

-

Neutralize any remaining acid with a weak base (e.g., sodium bicarbonate solution) and wash the organic layer with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure.

-

Separate the individual PCN congeners from the resulting mixture using techniques such as fractional distillation under reduced pressure or column chromatography on silica gel or alumina. The choice of eluent for chromatography will depend on the polarity of the target congeners.

Analysis of PCN Congeners in Environmental Samples

The following protocol outlines a general procedure for the extraction, cleanup, and instrumental analysis of PCN congeners in a solid matrix (e.g., soil, sediment).

4.2.1. Extraction

-

Sample Preparation: Homogenize the sample and determine its moisture content to report results on a dry weight basis.

-

Spiking: Spike the sample with a known amount of a surrogate internal standard (e.g., 13C-labeled PCN congeners) to monitor extraction efficiency and analytical recovery.

-

Soxhlet Extraction:

-

Mix the sample with a drying agent like anhydrous sodium sulfate.

-

Place the mixture in a Soxhlet extraction thimble.

-

Extract the sample for 16-24 hours with a suitable solvent mixture, such as hexane/acetone (1:1, v/v).

-

-

Solvent Removal: Concentrate the extract to a small volume (e.g., 1-2 mL) using a rotary evaporator.

4.2.2. Cleanup

-

Sulfur Removal (if necessary): For sediment samples with high sulfur content, treat the extract with activated copper powder or granules to remove elemental sulfur.

-

Column Chromatography:

-

Prepare a multi-layer silica gel column. A common configuration includes, from bottom to top: neutral silica, basic silica, acidic silica, and a top layer of anhydrous sodium sulfate.

-

Apply the concentrated extract to the top of the column.

-

Elute the PCNs with a non-polar solvent such as hexane or a mixture of hexane and dichloromethane. The exact solvent composition and volume will depend on the specific column packing and the target analytes.

-

Collect the fraction containing the PCNs.

-

-

Florisil Chromatography (optional): For further cleanup and fractionation, a Florisil column can be used. Elute with solvents of increasing polarity to separate PCNs from other co-extracted compounds.

4.2.3. Instrumental Analysis

-

Final Concentration: Concentrate the cleaned extract to a final volume of approximately 100 µL under a gentle stream of nitrogen.

-

Internal Standard Addition: Add a known amount of an injection internal standard (e.g., a 13C-labeled PCN congener not expected in the sample) just before analysis for volume correction.

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Instrument: High-resolution gas chromatograph coupled to a high-resolution mass spectrometer (HRGC-HRMS) is the preferred instrument for sensitive and selective quantification of PCN congeners.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used for the separation of PCN congeners.

-

Injection: Use a splitless injection mode to maximize sensitivity.

-

Temperature Program: A typical temperature program starts at a low temperature (e.g., 100°C), ramps up to an intermediate temperature (e.g., 200°C) at a moderate rate, and then ramps to a final temperature (e.g., 300°C) at a slower rate to ensure good separation of all congeners.

-

Mass Spectrometry: Operate the mass spectrometer in the selected ion monitoring (SIM) mode to detect the characteristic ions of each PCN congener and the labeled internal standards.

-

Experimental Workflow for PCN Analysis

The following diagram provides a visual representation of the analytical workflow for PCN congeners in environmental samples.

Caption: A typical experimental workflow for the analysis of PCN congeners in solid environmental matrices.

Conclusion and Future Perspectives

The discovery and initial characterization of PCN congeners have revealed a class of environmentally persistent and toxicologically significant compounds. This technical guide has provided a foundational understanding of their properties, toxicological mechanisms, and the analytical methods used for their study. The provided data tables and detailed protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Future research should focus on several key areas:

-

Expanding the toxicological database: More comprehensive studies are needed to determine the REP values for a wider range of PCN congeners and to investigate non-AhR mediated toxicities.

-

Developing advanced analytical methods: The development of faster and more cost-effective analytical techniques is crucial for large-scale environmental monitoring.

-

Understanding environmental fate and transformation: Further research is needed to elucidate the degradation pathways and transformation products of PCNs in various environmental compartments.

-

Investigating human exposure and health effects: Continued monitoring of PCN levels in human populations and epidemiological studies are necessary to fully understand the health risks associated with exposure.

By building upon the knowledge outlined in this guide, the scientific community can continue to advance our understanding of PCN congeners and develop effective strategies to mitigate their impact on human health and the environment.

Methodological & Application

Application Note: Analytical Methods for the Detection of 1,2,3,4,6-Pentachloronaphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polychlorinated naphthalenes (PCNs) are a class of synthetic aromatic compounds that have been used in various industrial applications. Due to their persistence, bioaccumulative potential, and toxicity, they are considered significant environmental pollutants. 1,2,3,4,6-Pentachloronaphthalene is a specific congener of PCN whose detection at trace levels is crucial for environmental monitoring and human health risk assessment. This document provides a detailed protocol for the analysis of this compound in environmental and biological matrices using Gas Chromatography-Mass Spectrometry (GC-MS), a preferred technique for its high sensitivity and selectivity.[1]

Principle Analytical Technique: GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for the analysis of semi-volatile organic compounds like PCNs.[2][3] The technique offers excellent separation of complex mixtures and definitive identification and quantification of target analytes. For enhanced sensitivity, particularly in complex matrices, negative ion chemical ionization (NICI) is often employed, which is highly selective for electrophilic compounds like chlorinated naphthalenes.[4] Triple quadrupole mass spectrometry (GC-MS/MS) can also be used to improve selectivity and reduce matrix interference through Multiple Reaction Monitoring (MRM).

Experimental Workflow

The overall analytical process involves sample collection, preparation (extraction and cleanup), instrumental analysis by GC-MS, and subsequent data processing and quantification.

Caption: General experimental workflow for the analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to remove interfering substances and concentrate the analyte before instrumental analysis.[5] The protocol varies depending on the sample matrix.

A. Environmental Sediments

-

Drying: Homogenize the sediment sample and dry it to a constant weight.

-

Extraction:

-

Place approximately 5-10 g of the dried sediment into an extraction thimble.

-

Add an appropriate internal standard (e.g., a ¹³C-labeled PCN congener).

-

Perform Soxhlet extraction for 18-24 hours with a suitable solvent like a hexane/acetone mixture. Alternatively, Pressurized Fluid Extraction (PFE) or Ultrasonic Extraction (Method 3550) can be used for higher throughput.[3]

-

-

Cleanup:

-

Concentrate the extract to a small volume (approx. 1-2 mL) using a rotary evaporator or a gentle stream of nitrogen.

-

Pass the concentrated extract through a multi-layer silica gel or Florisil column to remove interfering compounds.

-

-

Final Concentration: Evaporate the cleaned extract to a final volume of 50-100 µL for GC-MS analysis.

B. Human Serum

-

Denaturation and Extraction:

-

Pipette 1-2 mL of serum into a glass tube.

-

Add the internal standard.

-

Add formic acid and denature the proteins.

-

Perform liquid-liquid extraction (LLE) by adding a non-polar solvent (e.g., hexane), vortexing vigorously, and centrifuging to separate the layers.[6] Repeat the extraction twice.

-

-

Cleanup:

-

Combine the organic layers.

-

Pass the extract through a small column containing activated silica gel or use solid-phase extraction (SPE) cartridges for cleanup.[1]

-

-

Concentration: Concentrate the final extract under a gentle stream of nitrogen to the desired final volume (e.g., 50 µL).

GC-MS/MS Instrumental Analysis